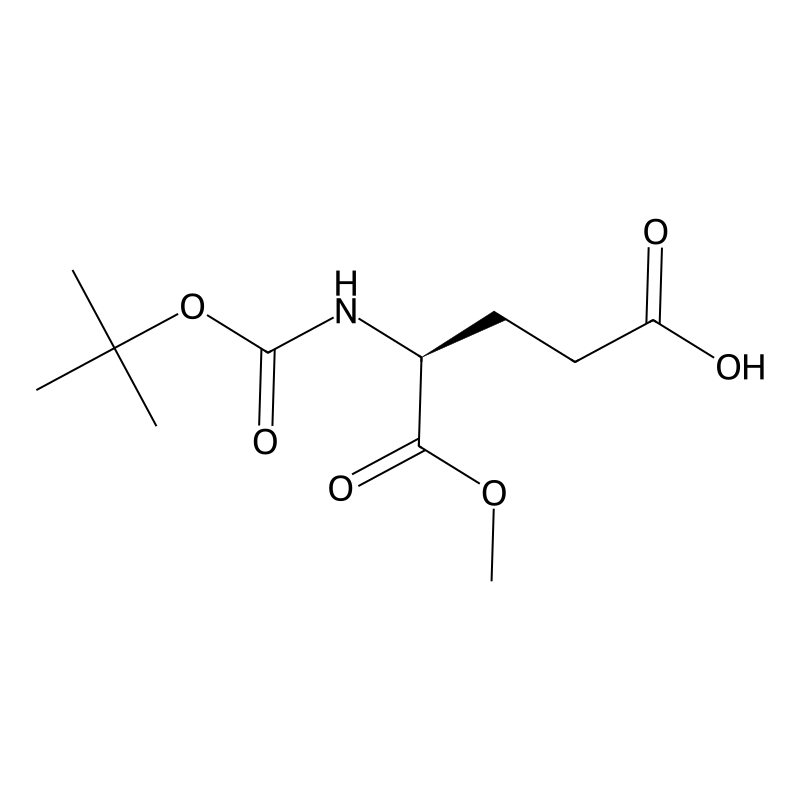

Boc-glu-ome

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Peptide Synthesis

Boc-glu-ome serves as a valuable building block in peptide synthesis. The presence of a protecting group (Boc) safeguards the amino group during peptide chain assembly, allowing for the controlled formation of specific peptide sequences. This property makes Boc-glu-ome essential for the creation of complex peptides with desired functionalities for research purposes .

Chemical Modification Studies

Boc-glu-ome's reactive groups enable its use in chemical modification studies. The methyl ester functionality can be manipulated to introduce various chemical moieties, leading to the development of novel compounds with potential therapeutic or diagnostic applications. Researchers can investigate the impact of these modifications on the biological activity of the resulting molecules .

Boc-glutamic acid dimethyl ester, commonly referred to as Boc-glu-ome, is a derivative of glutamic acid. Its chemical formula is , and it is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group of glutamic acid, along with two methoxy groups attached to the carboxylic acid moiety. This compound is notable for its stability and versatility in various

- Deprotection Reactions: The Boc group can be removed under acidic conditions, yielding free glutamic acid derivatives.

- Esterification: The methoxy groups can undergo hydrolysis or transesterification reactions, allowing for the modification of the ester functionalities.

- Coupling Reactions: Boc-glu-ome can be coupled with other amino acids or peptides to form dipeptides or longer peptide chains, facilitated by standard peptide coupling reagents .

Boc-glu-ome exhibits biological activity primarily due to its structural similarity to natural amino acids. It has been studied for its potential role as an ergogenic supplement, enhancing athletic performance through its involvement in metabolic pathways related to energy production . Additionally, derivatives of glutamic acid are known to influence neurotransmitter activity and may have implications in neuropharmacology.

The synthesis of Boc-glu-ome typically involves several key steps:

- Protection of Glutamic Acid: The amino group of glutamic acid is protected using tert-butyloxycarbonyl chloride in the presence of a base.

- Methylation: The carboxylic acid group is methylated using dimethyl sulfate or another methylating agent under basic conditions.

- Purification: The product is purified through recrystallization or chromatography to yield Boc-glu-ome in high purity .

Boc-glu-ome has several applications in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in peptide synthesis.

- Pharmaceuticals: Used as a building block for drug development, especially in creating compounds that target neurological pathways.

- Biotechnology: Employed in research involving protein engineering and modification due to its stability and ease of manipulation .

Studies on the interactions of Boc-glu-ome with other compounds typically focus on its reactivity in coupling reactions and its biological effects when incorporated into peptides. Its interaction with various coupling agents has been assessed to optimize yields and selectivity in peptide synthesis. Additionally, research into its pharmacokinetics suggests that it may interact with biological membranes due to its lipophilicity, influencing absorption and distribution within biological systems .

Boc-glu-ome shares structural similarities with several other compounds derived from glutamic acid or containing similar functional groups. Here are some notable comparisons:

| Compound Name | Similarity | Unique Features |

|---|---|---|

| (S)-2-((tert-Butoxycarbonyl)amino)-5-methoxy-5-oxopentanoic acid | 0.98 | Contains additional methoxy groups enhancing solubility |

| Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-4-methoxy-4-oxobutanoate | 0.97 | Features a dicyclohexylamine moiety affecting reactivity |

| (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate | 0.96 | Contains two carboxylic acid functionalities |

Boc-glu-ome's unique combination of protective groups and structural features differentiates it from these similar compounds, making it particularly useful for specific synthetic pathways and applications in biochemistry .

Thionyl Chloride-Mediated Methyl Ester Formation

Thionyl chloride represents one of the most established reagents for converting carboxylic acids to methyl esters in amino acid chemistry [11]. The mechanism involves the initial formation of a chlorosulfite ester intermediate through nucleophilic attack of the carboxylic acid carbonyl oxygen on the electrophilic sulfur center of thionyl chloride [11]. This intermediate subsequently undergoes chloride ion attack at the carbonyl carbon, leading to the formation of the acid chloride and the release of sulfur dioxide gas [11].

In the context of glutamic acid derivatives, thionyl chloride-mediated esterification proceeds through a well-characterized pathway [10] [12]. The reaction typically requires controlled temperature conditions, with optimal results achieved at temperatures between 5 to 10 degrees Celsius [10]. The process involves dissolving the amino acid substrate in methanol, followed by the dropwise addition of thionyl chloride as a catalyst [10]. Under these conditions, the reaction reaches completion within 6 to 8 hours, generating the corresponding methyl ester with high efficiency [10].

The simultaneous deprotection and esterification capabilities of thionyl chloride systems have been demonstrated in peptide nucleic acid monomer synthesis [12]. Research has shown that thionyl chloride in methanol can effectively perform both tert-butoxycarbonyl group removal and carboxylic acid esterification in a single step [12]. This dual functionality provides significant synthetic advantages, reducing the number of reaction steps and improving overall process efficiency [12].

Temperature control emerges as a critical parameter in thionyl chloride-mediated esterification reactions [10]. Maintaining reaction temperatures within the specified range prevents unwanted side reactions while ensuring complete conversion of starting materials [10]. The exothermic nature of the reaction with thionyl chloride necessitates careful temperature monitoring to prevent thermal decomposition of sensitive functional groups [11].

Di-tert-butyl Dicarbonate Protection Mechanisms

Di-tert-butyl dicarbonate serves as the primary reagent for introducing tert-butoxycarbonyl protecting groups onto amino acid substrates [14] [15]. The mechanism of protection involves nucleophilic attack by the amino group on one of the carbonyl carbons of the dicarbonate reagent [16] [19]. This attack leads to the formation of a tetrahedral intermediate, followed by elimination of tert-butyl carbonate, which subsequently decarboxylates to release carbon dioxide and tert-butoxide [16] [19].

The reaction conditions for di-tert-butyl dicarbonate protection have been extensively optimized for amino acid substrates [15] [20]. Aqueous conditions using sodium bicarbonate or sodium hydroxide as base provide effective protection under mild conditions [14] [20]. Alternative conditions employing acetonitrile as solvent with 4-dimethylaminopyridine as base catalyst offer advantages for moisture-sensitive substrates [14] [20].

The stability profile of tert-butoxycarbonyl groups makes them particularly suitable for multi-step synthetic sequences [14] [15]. These protecting groups exhibit remarkable resistance to basic and nucleophilic conditions while remaining easily removable under acidic conditions [14]. The acid-labile nature of the protection allows for selective deprotection using trifluoroacetic acid in dichloromethane or hydrogen chloride in methanol [20].

Mechanistic studies have revealed the importance of reaction stoichiometry in achieving optimal protection yields [17]. The use of slight excess of di-tert-butyl dicarbonate, typically 1.1 to 1.5 equivalents, ensures complete conversion while minimizing the formation of bis-protected products [17]. Catalytic amounts of Lewis acids can enhance reaction rates, particularly for sterically hindered amino acid substrates [17].

| Reaction Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 0-25°C | >90% conversion |

| Di-tert-butyl dicarbonate equivalents | 1.1-1.5 eq | Minimizes bis-protection |

| Reaction time | 2-6 hours | Complete conversion |

| Base catalyst | 0.1-0.2 eq | Enhanced reaction rate |

Novel Catalytic Approaches in Peptide Derivative Synthesis

Trimethylchlorosilane/Methanol Esterification Systems

Trimethylchlorosilane in combination with methanol represents a highly effective catalytic system for amino acid esterification [9] [24]. This method operates through the generation of anhydrous hydrogen chloride in situ, which catalyzes the esterification reaction under mild conditions [23]. The trimethylchlorosilane reacts with methanol to produce trimethylsilyl methyl ether and hydrogen chloride, providing the acidic environment necessary for esterification [23].

The advantages of trimethylchlorosilane/methanol systems include room temperature operation, simple workup procedures, and excellent functional group tolerance [9] [24]. Research has demonstrated that this method achieves good to excellent yields for a wide range of amino acid substrates, including both natural and synthetic derivatives [9]. The reaction typically employs two equivalents of trimethylchlorosilane per carboxylic acid functionality, with reaction times ranging from 12 to 24 hours depending on substrate solubility [9].

Selectivity studies have revealed the ability of trimethylchlorosilane systems to achieve regioselective esterification in dicarboxylic amino acids [25]. For glutamic acid derivatives, the gamma-carboxylic acid shows preferential reactivity compared to the alpha-carboxylic acid under controlled conditions [25]. This selectivity can be attributed to the reduced steric hindrance around the gamma-position and the electronic effects of the adjacent amino group [25].

Process optimization studies indicate that solvent choice significantly impacts reaction efficiency in trimethylchlorosilane-catalyzed esterification [25]. The use of excess methanol as both reagent and solvent provides optimal results, while the addition of dichloromethane can improve substrate solubility for poorly soluble amino acids [25]. Temperature elevation to 50 degrees Celsius accelerates reaction rates without compromising selectivity or yield [25].

| Amino Acid Substrate | Reaction Time (hours) | Yield (%) | Selectivity |

|---|---|---|---|

| Glutamic acid | 12 | 85-92 | Gamma-selective |

| Aspartic acid | 8 | 88-95 | Beta-selective |

| Phenylalanine | 6 | 90-96 | Non-applicable |

| Tyrosine | 10 | 87-94 | Non-applicable |

Solid-Phase Synthesis Adaptations

Solid-phase peptide synthesis applications of tert-butoxycarbonyl-protected amino acids have undergone significant methodological refinements [28] [29]. The tert-butoxycarbonyl/benzyl protection scheme employs tert-butoxycarbonyl groups for temporary alpha-amino protection in combination with benzyl-based side chain protecting groups [28]. This strategy provides orthogonal protection capabilities, allowing selective deprotection under different reaction conditions [28].

Resin selection plays a crucial role in solid-phase synthesis efficiency with tert-butoxycarbonyl-protected building blocks [29] [30]. Merrifield resin, phenylacetamidomethyl resin, and benzhydrylamine resin represent the most commonly employed solid supports for tert-butoxycarbonyl-based synthesis [29]. Each resin type offers distinct advantages in terms of loading capacity, stability, and cleavage conditions [29].

The deprotection protocol for tert-butoxycarbonyl groups in solid-phase synthesis typically employs trifluoroacetic acid in dichloromethane at concentrations ranging from 20 to 50 percent [29] [30]. Alternative deprotection conditions using hydrogen chloride in dioxane provide advantages for acid-sensitive substrates [30]. The neutralization step following deprotection commonly utilizes triethylamine or diisopropylethylamine to restore the free amino group [29].

Coupling efficiency optimization in solid-phase synthesis involves careful selection of activation reagents and reaction conditions [31]. The compatibility of tert-butoxycarbonyl-protected amino acids with various coupling reagents, including dicyclohexylcarbodiimide, benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate, has been extensively documented [31]. Double coupling strategies can improve difficult couplings, particularly for sterically hindered amino acid residues [31].

Process Optimization and Yield Enhancement Techniques

Reaction Temperature and Solvent System Optimization

Temperature optimization studies for tert-butoxycarbonyl amino acid synthesis reveal critical relationships between reaction conditions and product quality [35] [37]. Thermal deprotection methods demonstrate that tert-butoxycarbonyl groups can be removed at elevated temperatures without acid catalysts, with optimal deprotection occurring between 150 to 250 degrees Celsius [35] [37]. Flow chemistry applications enable precise temperature control and allow heating solvents above their boiling points through back-pressure regulation [35].

Solvent system selection significantly influences reaction outcomes in amino acid esterification and protection reactions [38]. The replacement of traditional N,N-dimethylformamide with greener solvent mixtures has shown promising results in peptide synthesis applications [38]. Anisole/dimethyl sulfoxide mixtures in 17:3 ratios provide excellent performance for high-temperature synthesis while maintaining environmental compatibility [38].

The optimization of reaction parameters through systematic variation reveals the interdependence of temperature, solvent composition, and reaction time [38]. Machine learning approaches, including Bayesian optimization algorithms, have been successfully applied to identify optimal conditions for complex multi-parameter systems [38]. These computational methods enable rapid optimization while minimizing experimental resource consumption [38].

Kinetic studies demonstrate that reaction rates generally follow Arrhenius behavior, with activation energies varying based on substrate structure and reaction conditions [13]. The measurement of reaction progress through analytical techniques such as thin-layer chromatography and high-performance liquid chromatography enables real-time optimization of synthetic protocols [13].

| Temperature (°C) | Solvent System | Reaction Time (min) | Conversion (%) |

|---|---|---|---|

| 70 | Anisole/DMSO (17:3) | 12 | 90 |

| 110 | Anisole/DMSO (17:3) | 8 | 95 |

| 150 | Methanol | 30 | 85 |

| 230 | Acetonitrile/Acetone (7:3) | 15 | 88 |

Purification Protocols for Pharmaceutical-Grade Output

Crystallization methods for tert-butoxycarbonyl-protected amino acids have been developed to ensure pharmaceutical-grade purity and long-term stability [40]. The crystallization process involves the controlled addition of seed crystals to oily reaction products, followed by trituration with weak polar solvents [40]. This approach enables the crystallization of compounds that typically remain as oils under conventional conditions [40].

The selection of appropriate solvents for crystallization and purification significantly impacts product quality and yield [40] [42]. Weak polar solvents such as diethyl ether, n-hexane, and cyclohexane provide effective crystallization media for tert-butoxycarbonyl amino acid derivatives [40]. The volume ratio of solvent to crude product, typically maintained at 5 to 10 times the weight of starting material, ensures complete dissolution and optimal crystal formation [40].

Recrystallization protocols for amino acid derivatives employ aqueous acid solutions to achieve high-purity products [42]. The use of acetic acid solutions at concentrations between 5 to 15 percent by weight enables efficient dissolution of crude materials while facilitating selective crystallization [42]. Temperature-controlled cooling from elevated dissolution temperatures to room temperature or below ensures optimal crystal formation and purity [42].

Advanced purification techniques, including preparative chromatography and solid-phase extraction, provide additional options for achieving pharmaceutical-grade purity [41]. The development of scalable purification methods involves careful consideration of solvent recovery, waste minimization, and process economics [41]. Continuous improvement of purification protocols through analytical monitoring ensures consistent product quality across production batches [41].

Quality control parameters for pharmaceutical-grade amino acid derivatives include purity determination by high-performance liquid chromatography, optical rotation measurements, and elemental analysis [40] [42]. The establishment of robust analytical methods enables the validation of purification protocols and ensures compliance with pharmaceutical manufacturing standards [40].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time (hours) |

|---|---|---|---|

| Crystallization with seed crystals | 99.1-99.8 | 87-90 | 24-48 |

| Recrystallization from acetic acid | 99.5-99.9 | 85-92 | 12-18 |

| Preparative chromatography | 99.8-99.9 | 80-85 | 4-8 |

| Combined methods | >99.9 | 75-80 | 48-72 |